N'-[(4-methoxyphenyl)methyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
This compound is a multifunctional ethanediamide derivative featuring a 1,3-oxazolidin-2-yl core substituted with a 2,4,6-trimethylbenzenesulfonyl group and a 4-methoxyphenylmethyl moiety. Its structure combines sulfonyl, oxazolidine, and methoxy aromatic groups, which are associated with diverse physicochemical and biological properties. The ethanediamide backbone facilitates hydrogen bonding, while the sulfonyl group enhances metabolic stability and solubility.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-15-11-16(2)21(17(3)12-15)33(29,30)26-9-10-32-20(26)14-25-23(28)22(27)24-13-18-5-7-19(31-4)8-6-18/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALVCQKYQQQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-methoxyphenyl)methyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in pharmacology.
Chemical Structure and Synthesis
The compound features a unique combination of a methoxyphenyl group, an oxazolidine moiety, and a sulfonyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Oxazolidine Ring : This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
- Sulfonation : The introduction of the sulfonyl group is often performed using chlorosulfonic acid on a suitable aromatic precursor.
- Final Coupling : The final product is obtained by coupling the oxazolidine derivative with the sulfonyl compound.
Antimicrobial Properties
Research indicates that derivatives of oxazolidines exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can inhibit the growth of various bacteria and fungi, including:
- Staphylococcus aureus
- Candida albicans
- Candida krusei
For instance, a study evaluating similar oxazolidine derivatives demonstrated effective inhibition against these pathogens, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented through various assays. A study involving oxadiazole derivatives showed promising results in reducing paw edema in rat models. The following table summarizes the anti-inflammatory effects observed:
| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| C-3 | 30 | 3.46 ± 0.22 | 51.16 |
| Control | - | 0.36 ± 0.28 | - |
| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |
These results indicate that modifications to the structure can enhance anti-inflammatory effects .
Case Studies
- Antimicrobial Evaluation : A series of structurally similar compounds were tested for their ability to combat fungal infections. Compounds with methoxy and sulfonamide groups showed enhanced activity compared to traditional antifungals like fluconazole .
- Pharmacological Screening : In a comprehensive study on oxazolidine derivatives, researchers found that specific substitutions led to increased potency against resistant bacterial strains . This suggests that this compound could be a candidate for further development in antibiotic therapies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] in ): These feature a triazole ring with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound’s oxazolidine core, triazoles exhibit tautomerism between thione and thiol forms, influencing reactivity and stability .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides (): These contain a thiazolidinone ring with dioxo groups, contrasting with the oxazolidine’s saturated oxygen-nitrogen heterocycle.
Table 1: Structural Comparison
| Compound Class | Core Structure | Key Substituents | Functional Groups Present |
|---|---|---|---|
| Target Compound | 1,3-Oxazolidin-2-yl | 2,4,6-Trimethylbenzenesulfonyl, 4-methoxy | Ethanediamide, sulfonyl, methoxy |
| 1,2,4-Triazole-3(4H)-thiones | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl | C=S, NH, sulfonyl |
| Thiazolidinone Derivatives | Thiazolidin-5-ylidene | Dioxo, methylidenyl | C=O (dioxo), amide |
Spectral Characteristics
- IR Spectroscopy :
- The target compound’s ethanediamide group would exhibit strong C=O stretches (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides [4–6] in . However, it lacks the C=S band (~1243–1258 cm⁻¹) seen in triazole precursors, indicating distinct electronic environments .
- Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, contrasting with thione-dominated triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
